Nepetalactone trans-cis-form

Vue d'ensemble

Description

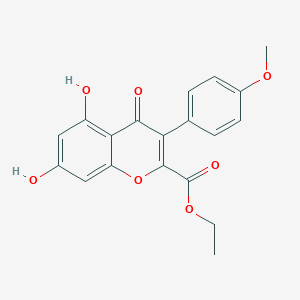

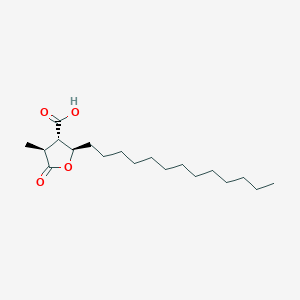

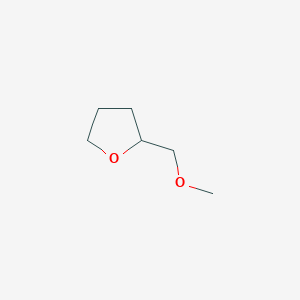

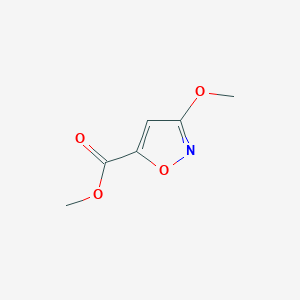

Nepetalactone trans-cis-form is an iridoid monoterpenoid present in the aerial parts of nepeta plants . It is known for its ability to attract feline animals, causing euphoric effects, while also acting as a repellent to mosquitoes and cockroaches . It is also a pheromone for several insect aphid species .

Synthesis Analysis

The synthesis of Nepetalactone trans-cis-form involves several enzymes. The first committed step into the iridoid pathway is the reductive cyclization of 8-oxogeranial into nepetalactol, catalyzed by iridoid synthase (ISY) . Three nepetalactol-related short-chain reductase/dehydrogenases (NEPS1, NEPS2, and NEPS3) were identified . NEPS1 is a dehydrogenase, catalyzing the formation of cis-trans-nepetalactone or cis-cis-nepetalactone from the corresponding nepetalactol isomer .Molecular Structure Analysis

Nepetalactone has three chiral centers, two at the fusion of the two rings, and one where the methyl group attaches to the cyclopentane ring . Thus, it has eight (2^3) stereoisomers . The terms cis and trans are used to refer to the relative stereochemistry at the ring fusion, and also to the methyl group as compared to the lactone on the cyclopentane .Chemical Reactions Analysis

The chemical reactions involved in the formation of Nepetalactone trans-cis-form include the oxidation of nepetalactol to produce nepetalactone . NEPS1 and NEPS5 serve as dehydrogenases that oxidize the trans–cis and cis–trans stereoisomers of nepetalactol, respectively, to the corresponding lactones .Physical And Chemical Properties Analysis

Nepetalactone trans-cis-form is a colorless oil . Its boiling point is 71 °C at 0.05 mmHg. At 25 °C, its density is 1.0663 g/mL and refractive index 1.4859 . The absorbance spectrum of cis, trans-nepetalactone has one absorbance peak with maxima at 230 nm and spread from 210 to 270 nm .Applications De Recherche Scientifique

Metabolism in Domestic Cats

- Feline Attractant, cis,trans-Nepetalactone: Studies on domestic cats showed that when force-fed with cis,trans-Nepetalactone, a significant portion of the substance was metabolized and excreted in urine, feces, and as carbon dioxide. The major metabolite identified was α-nepetalinic acid. This study provides insights into the metabolism of mammalian attractants (Waller, Price, & Mitchell, 1969).

Biosynthesis and Regulation in Plants

- Biosynthesis in Nepeta Species: Research on Nepeta rtanjensis indicated that nepetalactone biosynthesis is regulated at the gene expression level, with young leaves showing the most intense biosynthesis. This knowledge can aid in optimizing plant cultivation and harvesting for higher yields of bioactive compounds (Aničić et al., 2018).

Biopesticide Potential

- Insecticidal Activity: Studies have shown that compounds like trans, trans-nepetalactone possess significant insecticidal activity, suggesting their potential as natural pesticides for use in agriculture (Kumar et al., 2015).

Mécanisme D'action

Orientations Futures

Nepetalactone trans-cis-form has a promising future in the development of novel mosquito repellents for the control of malaria and arboviral diseases . There is ongoing research to produce seven of the eight possible nepetalactol or nepetalactone stereoisomers using a combination of naturally occurring and engineered enzymes . This opens the possibilities for biocatalytic production of a broader range of iridoids, providing a versatile system for the diversification of this important natural product scaffold .

Propriétés

IUPAC Name |

(4aS,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKZHVNKFOXMND-ZQARSLAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(=O)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H]1C(=O)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169348 | |

| Record name | 4a.alpha.,7.alpha.,7a.beta.-Nepetalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17257-15-7 | |

| Record name | 4aα,7α,7aβ-Nepetalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17257-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepetalactone, (+)-(4aS,7S,7aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a.alpha.,7.alpha.,7a.beta.-Nepetalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPETALACTONE, (+)-(4AS,7S,7AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ45G6PT5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.